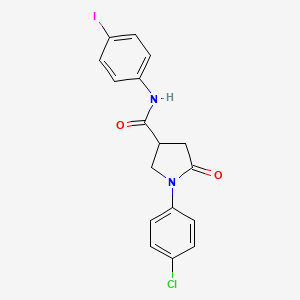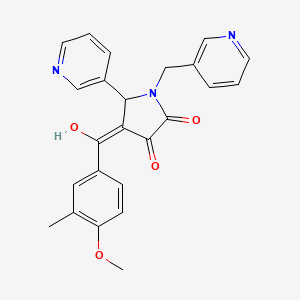![molecular formula C20H20Cl2N2O B5266719 {4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5266719.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the treatment of various types of cancer.
Wirkmechanismus
{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on normal cells and tissues. It has also been found to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. This compound has been shown to inhibit BTK activity in both tumor and immune cells, suggesting that it may have immunomodulatory effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown efficacy in both hematologic and solid tumors, making it a versatile candidate for cancer treatment. However, this compound is still in the preclinical stage of development, and its safety and efficacy in humans have not been established yet. Further studies are needed to determine the optimal dosage, administration route, and potential adverse effects of this compound.
Zukünftige Richtungen
Several future directions for {4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride research can be explored. Firstly, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Secondly, the potential synergistic effects of this compound with other anticancer agents should be investigated further. Thirdly, the immunomodulatory effects of this compound should be studied in more detail to determine its potential use in combination with immunotherapy. Fourthly, the optimal dosage and administration route of this compound should be established. Lastly, the potential use of this compound in combination with other targeted therapies, such as inhibitors of PI3K or AKT, should be explored.
Synthesemethoden
{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride can be synthesized by reacting 4-[(4-chlorobenzyl)oxy]benzaldehyde with 2-(pyridin-2-ylmethyl)amine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound.
Wissenschaftliche Forschungsanwendungen
{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride has been extensively studied in preclinical models for its anti-tumor activity. It has shown efficacy in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. This compound has also demonstrated synergistic effects when used in combination with other anticancer agents, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-18-8-4-17(5-9-18)15-24-20-10-6-16(7-11-20)13-22-14-19-3-1-2-12-23-19;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXXWYKUTIUQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
![2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5266659.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5266678.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5266683.png)
![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)

![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5266710.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5266726.png)

![2-cyclohexyl-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5266740.png)
![(2R)-2-amino-N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-phenylacetamide](/img/structure/B5266746.png)
